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molecular formula C11H14ClN B8671986 1-(4-Chlorophenyl)piperidine

1-(4-Chlorophenyl)piperidine

Cat. No. B8671986
M. Wt: 195.69 g/mol
InChI Key: JYQMAQVVIMGHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

CuI (10 mg, 0.05 mmol), N,N-diethylsalicylamide (39 mg, 0.20 mmol), 4-bromochlorobenzene (191 mg, 1.0 mmol) and K3PO4 (425 mg, 2.0 mmol) were put into a screw-capped test tube with a Teflon-lined septum. The tube was then evacuated and backfilled with argon (3 cycles). Piperidine (148 μL, 1.5 mmol) and DMF (0.5 mL) were added by syringes. The reaction mixture was stirred at 90° C. for 20 h. The reaction mixture was allowed to reach room temperature. Ethyl acetate (˜2 mL), water (˜10 mL), ammonium hydroxide (˜0.5 mL) and dodecane (227 μL) were added. The organic phase was analyzed by GC and GC-MS. A 75% conversion of 4-bromochlorobenzene and 29% calibrated GC yield was obtained.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
148 μL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
39 mg
Type
reactant
Reaction Step Four
Quantity
191 mg
Type
reactant
Reaction Step Four
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuI
Quantity
10 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:13][CH3:14])[C:4](=O)[C:5]1[C:6](=CC=CC=1)O)C.Br[C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].N1CCCCC1.[OH-].[NH4+].CCCCCCCCCCCC>[Cu]I.O.C(OCC)(=O)C.CN(C=O)C>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([N:3]2[CH2:4][CH2:5][CH2:6][CH2:14][CH2:13]2)=[CH:17][CH:18]=1 |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
227 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
148 μL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Step Four
Name
Quantity
39 mg
Type
reactant
Smiles
C(C)N(C(C=1C(O)=CC=CC1)=O)CC
Name
Quantity
191 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
K3PO4
Quantity
425 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CuI
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was then evacuated
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
ClC1=CC=C(C=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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